2-(2H-1,3-benzodioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide
説明
This compound features a 1,3-benzodioxol moiety linked via an acetamide bridge to a 1,3-dimethyl-6-fluoro-2,2-dioxo-benzothiadiazole core. Such structural attributes suggest applications in medicinal chemistry, particularly for targets requiring dual aromatic pharmacophores .
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O5S/c1-20-13-7-11(18)12(8-14(13)21(2)27(20,23)24)19-17(22)6-10-3-4-15-16(5-10)26-9-25-15/h3-5,7-8H,6,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWYSWBTVZJTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)CC3=CC4=C(C=C3)OCO4)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and benzo[c][1,2,5]thiadiazole intermediates. These intermediates are then coupled through a series of reactions, including amidation and fluorination, under controlled conditions. Common reagents used in these reactions include acetonitrile, CuI, and NaHCO3 .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
2-(2H-1,3-benzodioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The European Patent EP3348550A1 discloses acetamide derivatives with benzothiazole/benzothiadiazole cores. Key analogues include:
| Compound Name | Benzothiazole/Benzothiadiazole Substituents | Acetamide-Linked Aryl Group | Notable Features |
|---|---|---|---|
| Target Compound | 6-Fluoro, 1,3-dimethyl, 2,2-dioxo | 2H-1,3-Benzodioxol-5-yl | High polarity due to dioxole and S=O groups |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | 6-Trifluoromethyl | 3-Methoxyphenyl | Electron-withdrawing CF₃; moderate lipophilicity |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide | 6-Trifluoromethyl | 3,4,5-Trimethoxyphenyl | Increased solubility from methoxy groups |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | 6-Trifluoromethyl | Phenyl | Simplest analogue; low steric hindrance |
Physicochemical and Pharmacokinetic Inferences
While explicit data (e.g., logP, IC₅₀) are unavailable in the provided evidence, structural analysis permits reasoned hypotheses:
- Solubility : The target compound’s benzodioxol and sulfone groups likely increase aqueous solubility compared to CF₃- or phenyl-substituted analogues.
- Metabolic Stability : Fluorine substitution may reduce oxidative metabolism, extending half-life relative to methoxy-bearing compounds .
- Target Affinity : The benzothiadiazole core’s electronegative substituents (F, S=O) could enhance binding to serine/threonine kinases or proteases, analogous to benzothiazole-based kinase inhibitors.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : The synthesis requires multi-step organic reactions with strict control of temperature, solvent polarity, and reaction time. Key steps include coupling benzodioxole derivatives with fluorinated benzothiadiazole precursors using coupling agents (e.g., EDCI/HOBt) in anhydrous solvents like DMF or THF . Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by HPLC (C18 column, acetonitrile/water mobile phase) are essential to ensure >95% purity .
Q. How can structural confirmation be reliably performed for this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm, fluorinated benzothiadiazole signals at δ 7.8–8.2 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : For exact mass verification (e.g., expected [M+H]+ at m/z 485.12) .
- FT-IR : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretches at ~1350 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition : Use fluorometric/colorimetric kits (e.g., COX-2 or kinase inhibition assays) with IC₅₀ determination via dose-response curves .
- Antimicrobial activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar analogs be resolved?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., varying halogens or substituent positions). Use computational tools (e.g., molecular docking with AutoDock Vina) to compare binding affinities to target proteins (e.g., COX-2 PDB: 5KIR). Validate hypotheses with in vitro assays and statistical analysis (ANOVA, p < 0.05) .
Q. What strategies optimize metabolic stability without compromising potency?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Microsomal stability assay : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Modify metabolically labile sites (e.g., fluorination of aromatic rings) .
- LogP adjustment : Use substituents like methoxy groups to balance hydrophilicity (target LogP ~2–3) .
Q. How can reaction mechanisms for unexpected byproducts be elucidated?
- Methodological Answer :
- Isolation and characterization : Use preparative HPLC to isolate byproducts, followed by NMR/MS for structural identification .
- Kinetic studies : Monitor reaction progress via time-resolved FT-IR or LC-MS to identify intermediates .
- Computational modeling : Employ DFT (Density Functional Theory) calculations (e.g., Gaussian 16) to map energy barriers for competing pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
